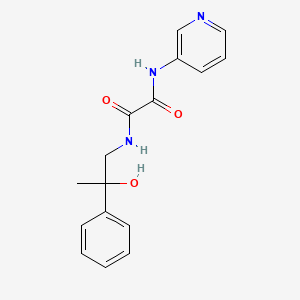

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a central oxalyl bridge connecting two distinct substituents:

- N1-substituent: A 2-hydroxy-2-phenylpropyl group, which introduces a hydroxylated aromatic side chain.

- N2-substituent: A pyridin-3-yl group, providing a heterocyclic aromatic moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(22,12-6-3-2-4-7-12)11-18-14(20)15(21)19-13-8-5-9-17-10-13/h2-10,22H,11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQQQHXYYORLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-hydroxy-2-phenylpropylamine and pyridin-3-ylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Flavoring Agents (FAO/WHO Evaluations)

The Joint FAO/WHO Expert Committee on Food Additives evaluated several oxalamide derivatives as flavoring agents, highlighting critical differences in substituents and safety profiles (Table 1):

Key Observations :

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-2-yl (analogs) may influence receptor interactions or metabolic stability due to electronic and steric differences.

Comparison with Pharmaceutical Oxalamides

Table 2: Oxalamides in Drug Development

Critical Differences :

- The adamantyl and cyclopropyl groups in pharmaceutical oxalamides enhance metabolic stability but reduce aqueous solubility compared to the target compound’s hydroxylated side chain .

- The pyridin-3-yl group in the target compound may offer distinct hydrogen-bonding capabilities compared to pyridin-2-yl or pyridin-4-yl isomers.

Metabolic Pathways :

- Hydrolysis : Common to all oxalamides, cleaving the oxalyl bridge into carboxylic acid derivatives .

- Oxidation : Hydroxylated substituents (e.g., target compound) may undergo further oxidation to ketones or carboxylic acids, while methoxy groups (e.g., ID 1768) require demethylation first .

- Conjugation : The hydroxyl group in the target compound is a prime site for glucuronidation, enhancing excretion efficiency compared to methoxy analogs .

Toxicological Profiles :

- The NOEL of 100 mg/kg/day for ID 1768 suggests high safety margins in flavoring applications. The target compound’s hydroxyl group may lower toxicity risks due to faster elimination but requires empirical validation .

Biological Activity

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound notable for its unique structural features, including a hydroxy-phenylpropyl moiety and a pyridinyl group linked via an oxalamide bond. This compound has gained attention in various scientific fields, particularly for its potential biological activities and pharmacological applications.

Chemical Structure and Properties

The chemical formula of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide is C16H17N3O3, and it has the following key structural characteristics:

- Functional Groups : Hydroxyl group, oxalamide linkage, and pyridinyl group.

- Molecular Weight : 299.32 g/mol.

The presence of these functional groups suggests that the compound may engage in various chemical interactions, influencing its biological activity.

The biological activity of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide is primarily attributed to its ability to interact with specific biological targets. The hydroxy group can form hydrogen bonds with macromolecules, while the pyridinyl group can engage in π-π interactions and coordinate with metal ions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects such as:

- Antioxidant Activity : The compound may exhibit scavenging properties against free radicals.

- Anti-inflammatory Effects : Potential to inhibit pro-inflammatory cytokines.

Research Findings

Recent studies have evaluated the compound's pharmacological properties. Here are some notable findings:

Case Studies

- Orexin Receptor Study : The compound was tested for its ability to antagonize orexin receptors implicated in reward processes and addiction. It displayed selective antagonism towards the OX1 receptor, indicating potential therapeutic applications in treating addiction-related disorders .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide showed significant cytotoxicity at higher concentrations (≥10 µg/mL), suggesting its potential as an anticancer agent.

- Anti-inflammatory Activity : The compound was evaluated in an inflammatory model using RAW264.7 macrophages. It effectively reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production, highlighting its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.